Lartesertib is a novel small molecule compound primarily recognized for its potent inhibitory effects on ataxia telangiectasia mutated kinase, also known as ATM. This compound has garnered attention in the field of cancer research due to its potential applications in enhancing antitumor efficacy, particularly in testicular cancer. The dual-targeting capability of Lartesertib not only inhibits ATM but also shows activity against histone deacetylase 2, making it a promising candidate in therapeutic strategies aimed at DNA damage response modulation.
Lartesertib, identified as M4076, belongs to the class of small molecule inhibitors and is classified as an ATM inhibitor. It has been developed through advanced screening techniques, including virtual screening and pharmacophore modeling, which facilitate the identification of compounds with specific biological activities. The compound is currently under investigation in various clinical settings to evaluate its effectiveness against solid tumors and other malignancies .
The synthesis of Lartesertib involves a multi-step process that typically begins with the identification of lead compounds through virtual screening methods. The synthesis can be outlined as follows:
Lartesertib's molecular structure features a unique arrangement that facilitates its interaction with ATM and HDAC2. The compound's chemical formula is C₁₈H₁₈ClN₃O₃S, and it has a molecular weight of approximately 385.87 g/mol.
The structural data can be derived from crystallographic studies that provide insights into the binding interactions between Lartesertib and its targets .
Lartesertib primarily functions through competitive inhibition of ATM kinase activity. The following reactions are significant:
In vitro assays have demonstrated that Lartesertib effectively reduces ATM-mediated phosphorylation events, highlighting its potential as an effective therapeutic agent .
The mechanism of action for Lartesertib involves:
Preclinical studies have shown that Lartesertib significantly affects tumor growth in xenograft models, indicating its potential utility in clinical settings .
Relevant data indicate that Lartesertib retains its inhibitory activity over a range of pH levels typically encountered in biological systems .
Lartesertib is primarily investigated for its applications in oncology:
The dual-targeting nature of Lartesertib positions it as a valuable tool in cancer therapeutics, particularly in personalized medicine approaches where specific molecular targets can be exploited for more effective treatments .
Lartesertib (M4076) is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM), a serine/threonine protein kinase central to the DNA damage response (DDR). ATM is activated primarily by DNA double-strand breaks (DSBs), leading to its autophosphorylation at Ser1981 and transition from an inactive dimeric state to an active monomeric form. This activation triggers phosphorylation cascades involving key substrates like p53, CHK2, and KAP1, which coordinate cell cycle arrest, DNA repair, and apoptosis [1] [4]. Lartesertib functions as a competitive ATP-binding site inhibitor, binding to the kinase domain (KD) of monomeric ATM with sub-nanomolar affinity (IC₅₀ = 0.25–1.15 nM). This binding sterically hinders ATM’s catalytic activity, preventing the phosphorylation of downstream DDR effectors and compromising genomic integrity in cancer cells [3] [5].
Table 1: Enzymatic Inhibition Profile of Lartesertib
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
ATM | 0.25–1.15 | Kinase activity assay |
ATR | >10,000 | Selectivity screening |
DNA-PK | >10,000 | Selectivity screening |
mTOR | >10,000 | Selectivity screening |
PI3Kα/β/γ/δ | >10,000 | Selectivity screening |
Lartesertib exhibits exceptional selectivity for ATM over other kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the broader kinome. Biochemical assays demonstrate >10,000-fold selectivity against homologous DDR kinases ATR and DNA-PK, as well as against PI3K isoforms, mTOR, and over 300 non-PIKK kinases [5]. This selectivity arises from its unique interaction with ATM’s hydrophobic hinge region and glycine-rich loop, where key hydrogen bonds with residues like Glu1975 and Lys1977 stabilize binding. Molecular docking studies confirm negligible affinity for ATR’s active site, which features divergent residue composition (e.g., Ala1987 instead of Glu1975) [4] [5]. The compound’s selectivity minimizes off-target effects on parallel DDR pathways, enhancing its suitability for combinatorial DDR inhibition strategies [3].
Enzyme kinetic analyses reveal that Lartesertib acts as a reversible, ATP-competitive inhibitor. Steady-state kinetic parameters show a Kₘ (ATP) of 18.3 µM and a Kᵢ (Lartesertib) of 0.38 nM, indicating high catalytic efficiency. Preincubation studies confirm time-dependent inhibition, consistent with a slow-binding mechanism involving conformational adjustments in ATM’s FATC domain post-ligand binding [4] [5]. Cellular pharmacodynamic assessments demonstrate dose-dependent suppression of phosphorylated ATM (pATM-S1981) and its substrate KAP1 (pKAP1-S824), with EC₅₀ values of 6.2 nM and 9.8 nM, respectively. Sustained inhibition (>24 hours) occurs at concentrations ≥100 nM, supporting once-daily dosing in preclinical models [3] [5].
Table 2: Kinetic Parameters of Lartesertib-Mediated ATM Inhibition
Parameter | Value | Method |
---|---|---|
Kₘ (ATP) | 18.3 µM | Michaelis-Menten kinetics |
Kᵢ (Lartesertib) | 0.38 nM | Competitive inhibition assay |
IC₅₀ (cellular pATM) | 6.2 nM | Western blot/EC₅₀ |
IC₅₀ (cellular pKAP1) | 9.8 nM | Western blot/EC₅₀ |
The cryo-EM structure of ATM (PDB: 7NI4) reveals that Lartesertib occupies the hinge region of ATM’s kinase domain, forming critical interactions:
Molecular dynamics simulations (200 ns) show that Lartesertib binding stabilizes ATM’s autoinhibitory "butterfly" dimeric architecture by restricting conformational flexibility in the FAT (FRAP-ATM-TRRAP) and PRD (PIKK regulatory domain) regions. This prevents monomerization and subsequent activation. Comparative analyses confirm divergent binding modes versus non-selective inhibitors (e.g., KU-55933), which lack interactions with the FATC domain [1] [4]. The compound’s 3-quinoline carboxamide scaffold confers rigidity, reducing entropy penalties upon binding and enhancing residence time [4] [5].
Lartesertib induces synthetic lethality in cancer cells with underlying DDR deficiencies (e.g., BRCA1/2 mutations). By ablating ATM-mediated DSB repair, it forces reliance on error-prone non-homologous end joining (NHEJ), accumulating genomic instability and mitotic catastrophe. In ATM-loss models, Lartesertib synergizes with ATR inhibitors (e.g., Tuvusertib) by concurrently disrupting replication stress responses. This combination increases unresolved DSBs by 8.2-fold versus monotherapy (γH2AX foci assay) and enhances caspase-3/7 activation by 4.5-fold [3]. Additionally, Lartesertib reverses ATM-dependent immunosuppression by suppressing PD-L1 upregulation and activating STING/TBK1 signaling, promoting CD8⁺ T-cell infiltration in syngeneic tumor models [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1